2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide
Description
2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide is a cyclopropane-derived compound featuring a carboxamide group and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds candidates for agrochemical and pharmaceutical applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBQGFRKOKEJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method is the reaction of 3-(trifluoromethyl)benzyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values across analogs, but bulky substituents (e.g., diphenylamine in ) reduce aqueous solubility .
- Thermal Stability : Halogenated analogs (e.g., ) exhibit higher thermal stability due to strong C–F bonds .
Key Research Findings
- Substituent Impact : The position of the trifluoromethyl group (2- vs. 3- on phenyl) significantly affects bioactivity. For example, 2-(trifluoromethyl)phenyl analogs () may target different enzymes than 3-substituted derivatives .
- Crystallographic Trends : Disorder in fluorine atoms (e.g., ) complicates structural analysis but is common in fluorinated cyclopropanes .
- Patent Relevance : Methods from (US Patent 8,039,502) could optimize synthesis of the target compound .
Biological Activity
2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, synthesizing findings from various sources.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a trifluoromethyl group and an amide functional group. Its chemical structure can be represented as follows:
Research indicates that this compound exhibits significant biological activity through various mechanisms, including modulation of neurotransmitter systems and potential anti-cancer properties.
- Neurotransmitter Modulation : Studies have shown that this compound can influence wakefulness and locomotor activity in animal models, suggesting a role in the central nervous system (CNS) modulation. Specifically, it has been observed to reduce wakefulness while increasing both REM and non-REM sleep phases in rats, indicating its potential as a sleep aid or sedative agent .
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain cancer cell lines. Its structural analogs have been studied for their ability to inhibit pathways associated with tumor growth and metastasis, particularly in melanoma models where BRAF mutations are prevalent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Sleep Modulation in Rodents
In a controlled study, administration of this compound to rats resulted in significant alterations in sleep architecture. The compound was found to enhance REM sleep duration while reducing overall locomotor activity, suggesting its potential therapeutic use in sleep disorders .
Case Study 2: Anticancer Properties
A series of experiments evaluated the efficacy of cyclopropane derivatives, including this compound, against BRAF-mutated melanoma cells. Results indicated that these compounds could effectively inhibit cell proliferation through targeted pathways, demonstrating their potential as novel anticancer agents .
Discussion
The biological activity of this compound illustrates its versatility as a pharmacological agent. Its ability to modulate sleep patterns positions it as a candidate for further research in sleep medicine. Additionally, its potential anticancer properties warrant further investigation into its mechanisms and efficacy against various malignancies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-(Trifluoromethyl)phenyl)cyclopropanecarboxamide, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions involving trifluoromethylphenyl precursors. For example, tetrachloromonospirocyclotriphosphazene intermediates (e.g., compound 1 in ) can react with carboxamide derivatives under THF solvent with triethylamine as a base. Critical parameters include:
- Catalyst selection : Palladium or copper catalysts for cross-coupling steps.
- Reaction time : 72 hours at room temperature for optimal ring closure ().
- Solvent polarity : THF or DMF enhances cyclopropane ring stability.
Yield improvements (e.g., from 45% to 68%) are achieved by controlling stoichiometry and using anhydrous conditions .
Q. How can spectroscopic and crystallographic methods be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze cyclopropane ring protons (δ 1.2–2.8 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR) ().
- X-ray crystallography : Resolve spatial arrangements (e.g., bond angles of 59.5° in the cyclopropane ring, as in ).
- Mass spectrometry : Confirm molecular weight (e.g., m/z 299.1 [M+H]+) with high-resolution ESI-MS.
Cross-validation of these techniques ensures structural accuracy, especially for stereoisomers .
Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound, and how do basis set choices affect results?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set reliably predicts:
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- HOMO-LUMO gaps : Calculated ~4.2 eV, indicating moderate reactivity.
Smaller basis sets (e.g., 6-31G) underestimate fluorine’s electronegativity effects by 8–12%, while hybrid functionals improve accuracy for trifluoromethyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized using factorial design to enhance synthetic efficiency?
- Methodological Answer : A 2^3 factorial design evaluates:
- Variables : Temperature (25°C vs. 40°C), catalyst loading (0.5 vs. 1.0 mol%), and solvent (THF vs. DMF).
- Response : Yield and purity.
Data analysis via ANOVA reveals catalyst loading as the most significant factor (p < 0.01), with DMF increasing yield by 15% but reducing stereoselectivity. Iterative optimization reduces byproduct formation .
Q. What strategies resolve contradictions in bioactivity data across studies, particularly regarding its inhibition of enzyme X?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
- Stereochemical purity : Verify enantiomeric excess (>98%) via chiral HPLC ( ).
- Meta-analysis : Pool IC50 values from 10+ studies to identify outliers (e.g., outlier exclusion reduces variance from ±12 nM to ±4 nM) .
Q. How do substituent variations at the cyclopropane ring (e.g., methyl vs. trifluoromethyl groups) impact physicochemical properties?
- Methodological Answer : Comparative studies using analogues show:
- Lipophilicity (logP) : Trifluoromethyl increases logP by 0.8 vs. methyl.
- Metabolic stability : 3-Trifluoromethylphenyl derivatives exhibit 40% longer half-life in microsomal assays.
- Crystallinity : Methyl groups reduce melting points by 15–20°C due to weaker van der Waals interactions ( ).
Q. What advanced techniques validate reaction mechanisms in cyclopropane ring formation for this compound?
- Methodological Answer :
- Isotopic labeling (²H/¹³C) : Track carbocation intermediates via NMR.
- Kinetic isotope effects : kH/kD > 2.0 suggests a concerted mechanism.
- In situ IR spectroscopy : Monitor C=C bond cleavage (1700–1750 cm⁻¹) during ring closure ().
Q. How can researchers design structure-activity relationship (SAR) studies to account for stereoelectronic effects in this compound’s derivatives?
- Methodological Answer :
- 3D-QSAR models : Align derivatives using CoMFA/CoMSIA to map steric/electronic fields.
- Molecular dynamics : Simulate binding pocket interactions (e.g., π-stacking with phenylalanine residues).
- Synthetic prioritization : Focus on derivatives with Hammett σ+ values > 0.5 for enhanced electron withdrawal ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
